N,N-dimethyl-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine
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Overview
Description
N,N-dimethyl-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate amines and carbonyl compounds under controlled conditions.
Introduction of Trifluoromethyl Groups: Trifluoromethyl groups can be introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of Phenoxy Group: The phenoxy group can be attached through nucleophilic aromatic substitution reactions, where the phenol derivative reacts with a halogenated pyrimidine intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the trifluoromethyl and phenoxy groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N,N-dimethyl-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its stability and bioactivity.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrimidine ring can interact with active sites of enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-(trifluoromethyl)pyrimidin-2-amine
- 4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine
- N,N-dimethyl-6-[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine
Uniqueness
N,N-dimethyl-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine is unique due to the combination of trifluoromethyl groups and the phenoxy substituent on the pyrimidine ring. This combination enhances its chemical stability, lipophilicity, and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
N,N-dimethyl-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F6N3O/c1-23(2)12-21-10(14(18,19)20)7-11(22-12)24-9-5-3-4-8(6-9)13(15,16)17/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCWQYIBKQBFNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=N1)OC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F6N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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